molecular formula C11H11N3O3S B13877631 4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine

4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine

Cat. No.: B13877631
M. Wt: 265.29 g/mol
InChI Key: FOUSJGAJKYJKJS-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, methylsulfonyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylsulfonyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

4-methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine

InChI

InChI=1S/C11H11N3O3S/c1-17-10-7-9(8-3-5-12-6-4-8)13-11(14-10)18(2,15)16/h3-7H,1-2H3

InChI Key

FOUSJGAJKYJKJS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C2=CC=NC=C2)S(=O)(=O)C

Origin of Product

United States

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